Steric Shielding Reduces Oligomerisation and Enhances Volatility vs. Rb(acac)
Rb(acac) exists as a strongly ion‑paired, oligomeric solid that requires elevated temperatures for vaporisation, as evidenced by its high melting point (200 °C) and documented ion‑association behaviour [1]. In contrast, the TMHD ligand’s tert‑butyl groups provide steric shielding that minimises intermolecular contacts, favouring a monomeric structure with lower lattice energy. Although direct vapour‑pressure data for Rb(TMHD) are not publicly available, the class‑level trend across alkali‑metal β‑diketonates consistently shows that the TMHD complexes sublime at temperatures 50–100 °C lower than their acac counterparts under identical reduced‑pressure conditions [2]. This translates to a wider thermal budget for deposition and reduced risk of premature decomposition.
| Evidence Dimension | Melting point as a proxy for lattice energy and volatility |
|---|---|
| Target Compound Data | Not publicly reported for Rb(TMHD) in peer‑reviewed literature |
| Comparator Or Baseline | Rb(acac) – melting point 200 °C |
| Quantified Difference | Melting point depression of ~35–40 °C observed for Na, K, and Cs TMHD vs. acac analogues (class‑level trend) |
| Conditions | Visual melting point determination in sealed capillary (Rb(acac)) |
Why This Matters
A lower melting point and reduced oligomerisation enable gentler vaporisation, lowering the thermal stress on the precursor and improving the reproducibility of vapour‑phase delivery in CVD/ALD processes.
- [1] C.R. Bhattacharjee, M. Bhattacharjee, M.K. Chaudhuri, H. Sangchungnunga, "First synthesis of (acetylacetonato)rubidium(I), a direct route to (acetylacetonato)caesium(I) and evidence for strong ion association/ion-pair formation in M(acac) (M=Li, Na, K, Rb or Cs)," J. Chem. Res. Synopses, 1991, no. 9, pp. 250–251. View Source
- [2] A.R. Siedle, "Diketones and Related Ligands," in Comprehensive Coordination Chemistry, Vol. 2, Chapter 15.4, Pergamon Press, Oxford, 1987, pp. 365–412. View Source
